Fmoc-4-F-Phe can be incorporated into peptides and proteins using solid-phase peptide synthesis (SPPS), a technique commonly employed to create custom peptides for research purposes []. The Fmoc group (Fluorenylmethoxycarbonyl) serves as a temporary protecting group for the amino group during peptide chain assembly and is later removed under specific conditions.
The incorporation of Fmoc-4-F-Phe into peptides and proteins allows researchers to:
Beyond its role in peptide and protein research, Fmoc-4-F-Phe finds applications in other scientific areas:
Fmoc-Phe(4-F)-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-4-fluorophenylalanine, is a derivative of phenylalanine modified with a fluorenylmethoxycarbonyl group. This compound is characterized by its molecular formula and a molar mass of 405.42 g/mol. It appears as a white soft powder and is soluble in dimethylformamide. The compound has a melting point of approximately 185.4 °C and exhibits a specific rotation of in DMF .
The presence of the fluorenylmethoxycarbonyl group enhances the stability and solubility of the amino acid during
Fmoc-4-F-Phe-OH may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. Safety data sheets (SDS) from chemical suppliers should always be consulted before handling this compound []. Specific data on toxicity is typically not available for commercially produced chemicals like Fmoc-4-F-Phe-OH.
Fmoc-Phe(4-F)-OH is primarily utilized in solid-phase peptide synthesis. The Fmoc group can be selectively removed using basic conditions, typically employing secondary amines such as piperidine. This deprotection mechanism involves an E1cb elimination pathway, leading to the formation of reactive intermediates that facilitate subsequent peptide bond formation .
The compound can undergo various coupling reactions with other amino acids or peptide chains, allowing for the construction of complex peptide sequences. Its unique electronic properties due to the fluorine atom may also lead to altered reactivity in certain coupling conditions compared to non-fluorinated analogs.
The synthesis of Fmoc-Phe(4-F)-OH typically involves several steps:
This multi-step synthesis allows for the efficient production of the compound while maintaining high yields and purity .
Fmoc-Phe(4-F)-OH is widely used in:
Interaction studies involving Fmoc-Phe(4-F)-OH focus on its behavior within peptide chains and its binding affinity to various targets. The fluorine substitution can enhance hydrophobic interactions and alter binding dynamics compared to non-fluorinated counterparts. These properties are crucial for understanding how modifications affect peptide folding, stability, and interaction with biological targets.
Experimental studies often employ techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to analyze these interactions at a molecular level.
Fmoc-Phe(4-F)-OH shares similarities with other fluorinated and non-fluorinated phenylalanine derivatives. Below is a comparison highlighting its uniqueness:
Compound | Fluorination | Unique Features |
---|---|---|
Fmoc-Phe-OH | No | Standard phenylalanine derivative |
Fmoc-Phe(4-Cl)-OH | Chlorinated | Similar structure but with chlorine substitution |
Fmoc-Phe(3-F)-OH | Fluorinated | Fluorination at a different position |
Fmoc-Phe(2-F)-OH | Fluorinated | Another positional variant |
Fmoc-L-Tyr(4-F)-OH | Fluorinated | Tyrosine derivative with similar properties |
Fmoc-Phe(4-F)-OH stands out due to its specific fluorination at the para position, which can significantly influence its chemical behavior and biological activity compared to other derivatives.
Irritant